molecular formula C10H13ClN2O4S2 B12628495 C10H13ClN2O4S2

C10H13ClN2O4S2

Cat. No.: B12628495
M. Wt: 324.8 g/mol
InChI Key: SDGKXFFTOVWKAI-UHFFFAOYSA-N
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Description

. This compound is characterized by its unique structure, which includes a chlorinated aromatic ring, a sulfonyl group, and a thiomorpholine ring. It has a molecular weight of 324.80422 g/mol . The presence of these functional groups makes it a versatile compound with various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-amino-6-chloro-2-hydroxybenzene)sulfonyl]-1$l^{4},4-thiomorpholin-1-one The reaction conditions typically involve the use of chlorinating agents, sulfonyl chlorides, and thiomorpholine under controlled temperatures and pH levels .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and sulfonation processes, followed by purification steps such as recrystallization or chromatography to ensure high purity and yield . The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(3-amino-6-chloro-2-hydroxybenzene)sulfonyl]-1$l^{4},4-thiomorpholin-1-one: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted aromatic compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[(3-amino-6-chloro-2-hydroxybenzene)sulfonyl]-1$l^{4},4-thiomorpholin-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . The pathways involved may include signal transduction, metabolic regulation, and cellular stress responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(3-amino-6-chloro-2-hydroxybenzene)sulfonyl]-1$l^{4},4-thiomorpholin-1-one: stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo multiple types of reactions and its diverse applications in various fields highlight its versatility and importance in scientific research .

Properties

Molecular Formula

C10H13ClN2O4S2

Molecular Weight

324.8 g/mol

IUPAC Name

2-(1,1-dioxothiolan-3-yl)sulfanyl-5-nitroaniline;hydrochloride

InChI

InChI=1S/C10H12N2O4S2.ClH/c11-9-5-7(12(13)14)1-2-10(9)17-8-3-4-18(15,16)6-8;/h1-2,5,8H,3-4,6,11H2;1H

InChI Key

SDGKXFFTOVWKAI-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1SC2=C(C=C(C=C2)[N+](=O)[O-])N.Cl

Origin of Product

United States

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